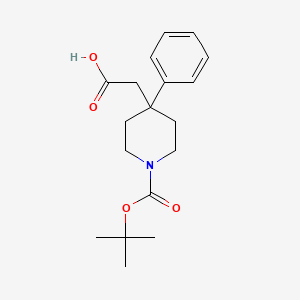

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

Vue d'ensemble

Description

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is a synthetic organic compound frequently employed in research settings. This compound integrates the structural motifs of a piperidine ring, phenyl group, and acetic acid moiety. These components make it an appealing target for synthetic chemists and a valuable subject for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid typically involves multiple steps:

Formation of Piperidine Ring: : The piperidine ring can be synthesized from readily available starting materials like 1,5-hexadiene, utilizing various cyclization strategies.

Incorporation of Phenyl Group: : The phenyl group can be introduced through Friedel-Crafts alkylation or acylation using appropriate phenyl derivatives.

Introduction of Tert-butoxycarbonyl Group: : Protecting the piperidine nitrogen can be achieved via the tert-butoxycarbonyl group using reagents like di-tert-butyl dicarbonate.

Acetic Acid Addition: : The final step involves the addition of the acetic acid moiety, typically through esterification or amidation reactions.

Industrial Production Methods

Industrial production follows a similar synthetic strategy but is optimized for large-scale reactions. This includes:

Using batch or continuous flow reactors.

Applying catalytic systems for efficient cyclization and alkylation processes.

Implementing purification techniques like crystallization or column chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: : Hydrogenation of the piperidine ring can yield dihydropiperidine derivatives.

Substitution: : The phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Catalysts like palladium on carbon or nickel.

Substitution: : Nucleophiles like amines or halides for nucleophilic substitutions.

Major Products Formed

Oxidation: : Phenolic or quinone derivatives.

Reduction: : Saturated piperidine derivatives.

Substitution: : Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Weight : 319.4 g/mol

- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

- IUPAC Name : 2-(1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)acetic acid

Medicinal Chemistry

The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The piperidine moiety is known for its biological activity, making this compound a candidate for drug development targeting various neurological conditions.

Case Study : Research has indicated that derivatives of piperidine exhibit significant activity against certain types of cancers and neurological disorders. This compound can serve as a precursor for synthesizing more complex analogs with enhanced biological activity.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The application of this compound in solid-phase peptide synthesis (SPPS) allows chemists to create peptides with specific sequences that may have therapeutic effects.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Solid-phase peptide synthesis | Utilizes Boc protection to facilitate selective reactions. |

| Drug development | Enables the creation of peptides targeting specific receptors. |

Organic Synthesis

In organic synthesis, this compound can be used as an intermediate in the preparation of various organic molecules. Its structure allows for further functionalization, which can lead to the development of novel compounds with unique properties.

Example Reaction : The acetic acid moiety can undergo esterification or amidation reactions to yield various derivatives useful in research and industry.

Mécanisme D'action

The mechanism by which 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid exerts its effects is primarily through its interactions with biological macromolecules. The piperidine ring offers a framework that can interact with proteins, while the phenyl group enhances hydrophobic interactions. The acetic acid moiety can form hydrogen bonds with active site residues, stabilizing the compound within its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Benzyl-4-phenylpiperidin-4-YL)acetic acid: : Similar in structure but with a benzyl instead of a tert-butoxycarbonyl group.

4-Phenylpiperidine: : A simpler analogue lacking the acetic acid and tert-butoxycarbonyl groups.

Uniqueness

The presence of the tert-butoxycarbonyl group distinguishes 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid from other compounds, providing enhanced stability and enabling specific synthetic modifications. Its combination of structural features allows for versatile applications in diverse research fields.

Activité Biologique

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid, also known by its CAS number 644982-20-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C18H25NO4, with a molecular weight of 319.4 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO4 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 644982-20-7 |

| IUPAC Name | This compound |

Pharmacological Targets

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in metabolic processes and neurological pathways. Notably, the compound has been studied for its potential effects on:

- Acetyl-CoA Carboxylases (ACC) : ACCs are crucial in fatty acid metabolism and are considered targets for obesity treatment. Compounds that modulate ACC activity can influence lipid metabolism, making them relevant in metabolic syndrome research .

- Melanin-Concentrating Hormone (MCH) : MCH receptor antagonists have been explored for their anti-obesity effects. The structural characteristics of this compound may position it as a candidate for similar applications .

Toxicological Profile

The safety data sheets indicate that this compound is not classified as harmful by ingestion or skin contact based on available animal models. However, it can cause eye irritation .

Neuropharmacological Studies

In neuropharmacology, compounds with piperidine structures have been shown to exhibit diverse activities, including analgesic and anxiolytic effects. The phenyl substitution in this compound may enhance its binding affinity to certain receptors involved in these pathways .

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLCYDLZUDCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678172 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644982-20-7 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.